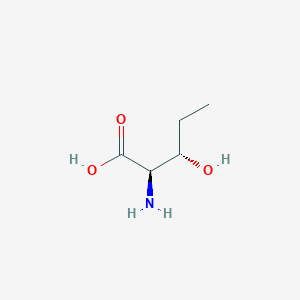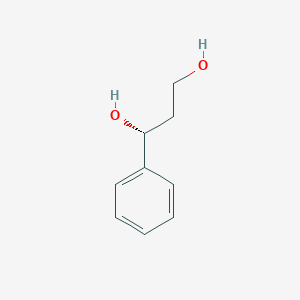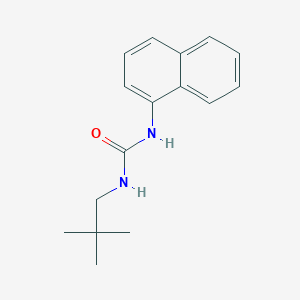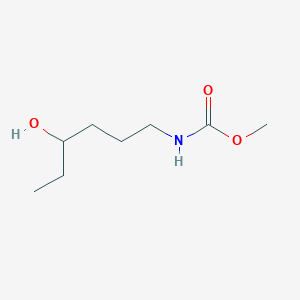
methyl N-(4-hydroxyhexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-hydroxyhexyl)carbamate, also known as PHMB or polyhexamethylene biguanide, is a synthetic polymer that is widely used in various fields, including medicine, cosmetics, and water treatment. PHMB is a cationic biocide that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Aplicaciones Científicas De Investigación
Methyl N-(4-hydroxyhexyl)carbamate has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a disinfectant for medical equipment, wound care, and contact lens solutions. methyl N-(4-hydroxyhexyl)carbamate has also been used in the development of antimicrobial coatings for various surfaces, including textiles, plastics, and metals. In addition, methyl N-(4-hydroxyhexyl)carbamate has been used in water treatment to control bacterial growth in swimming pools, spas, and hot tubs.
Mecanismo De Acción
Methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria, fungi, and viruses, causing membrane damage and cell death. methyl N-(4-hydroxyhexyl)carbamate has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Efectos Bioquímicos Y Fisiológicos
Methyl N-(4-hydroxyhexyl)carbamate has been shown to have low toxicity and is well tolerated by human cells. It has been used in various medical applications, including wound care, where it has been shown to promote healing and reduce infection rates. methyl N-(4-hydroxyhexyl)carbamate has also been used in contact lens solutions, where it has been shown to be effective against microbial contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, methyl N-(4-hydroxyhexyl)carbamate can be affected by various factors, including pH, temperature, and organic matter. In addition, methyl N-(4-hydroxyhexyl)carbamate may not be effective against all microorganisms, and resistance can develop over time.
Direcciones Futuras
There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields. In medicine, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new wound care products and in the treatment of infections. In water treatment, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new disinfection methods. In addition, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new antimicrobial coatings for various surfaces. Further research is needed to fully understand the potential of methyl N-(4-hydroxyhexyl)carbamate in these and other fields.
Conclusion
In conclusion, methyl N-(4-hydroxyhexyl)carbamate is a synthetic polymer that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It has been extensively studied for its scientific research applications, including wound care, contact lens solutions, and water treatment. methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has low toxicity and is well tolerated by human cells. methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, but resistance can develop over time. There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
Methyl N-(4-hydroxyhexyl)carbamate is synthesized by the reaction of hexamethylenediamine with guanidine carbonate in the presence of a catalyst. The resulting polymer is then reacted with methyl 4-hydroxybenzoate to form methyl N-(4-hydroxyhexyl)carbamate. The synthesis process is relatively simple and can be carried out on a large scale.
Propiedades
Número CAS |
105941-75-1 |
|---|---|
Nombre del producto |
methyl N-(4-hydroxyhexyl)carbamate |
Fórmula molecular |
C8H17NO3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
methyl N-(4-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h7,10H,3-6H2,1-2H3,(H,9,11) |
Clave InChI |
RNFPGTOZANMZHL-UHFFFAOYSA-N |
SMILES |
CCC(CCCNC(=O)OC)O |
SMILES canónico |
CCC(CCCNC(=O)OC)O |
Sinónimos |
Carbamic acid, (4-hydroxyhexyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



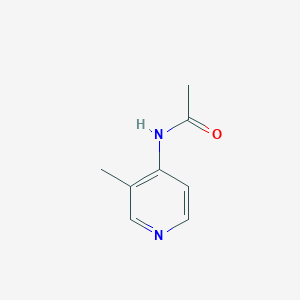
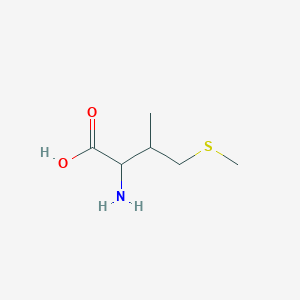
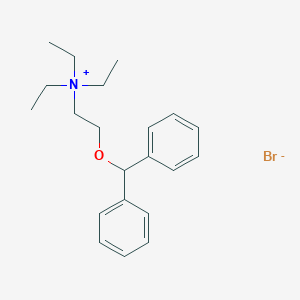
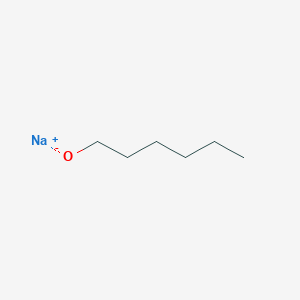
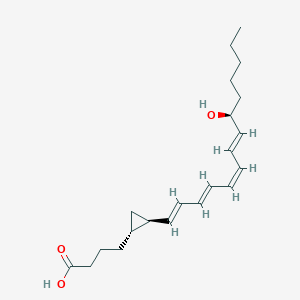
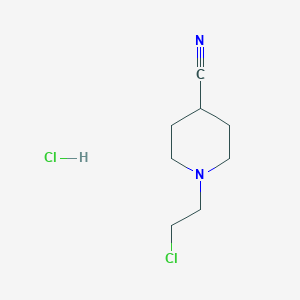
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)

